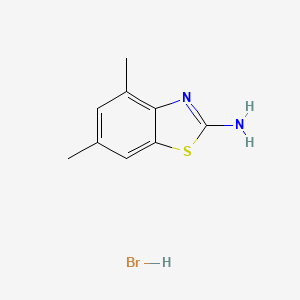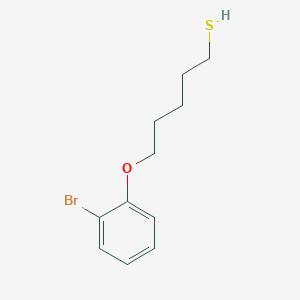![molecular formula C17H11Cl2NO4S B4964672 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid, also known as DCID, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the family of Schiff base compounds and has been extensively studied for its applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid is not fully understood. However, it has been suggested that this compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid in lab experiments is its potent antioxidant and anti-inflammatory activities. This makes it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experimental setups.
Orientations Futures
There are several future directions for the study of 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid. One area of research could be focused on improving the solubility of this compound in water to make it more accessible for use in experimental setups. Another area of research could be focused on studying the potential of this compound as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further studies could also be conducted to elucidate the mechanism of action of this compound and its effects on various biochemical pathways.
Méthodes De Synthèse
5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid can be synthesized through a simple reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 1-naphthalenesulfonic acid hydrazide. The reaction is carried out in the presence of a catalyst such as acetic acid and under reflux conditions. The product is obtained as a yellow crystalline solid with a melting point of 250-252°C.
Applications De Recherche Scientifique
5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid has been extensively studied for its applications in the field of medicine and biochemistry. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. This compound has been used in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
5-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]naphthalene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4S/c18-11-7-10(17(21)14(19)8-11)9-20-15-5-1-4-13-12(15)3-2-6-16(13)25(22,23)24/h1-9,21H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJJQQUDIQHANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(1,3-benzodioxol-5-yl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B4964594.png)
![4-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4964598.png)
![N-{2-(4-bromophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B4964606.png)
![2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide](/img/structure/B4964610.png)

![4-methyl-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4964619.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4964630.png)
![(1R*,2R*)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4964631.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)
![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)

![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)